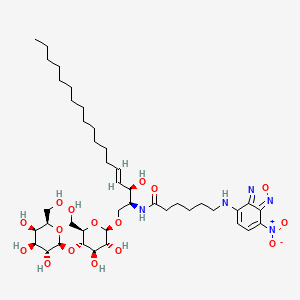

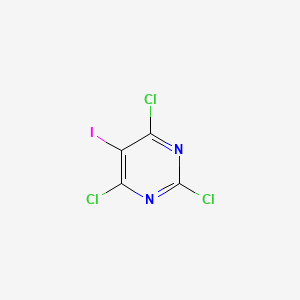

![molecular formula C14H16FNO B2575415 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol CAS No. 477848-27-4](/img/structure/B2575415.png)

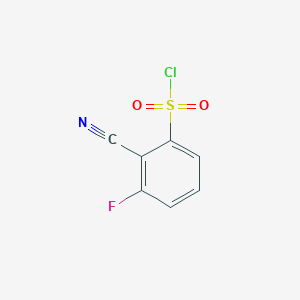

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol (2-FQ) is an organic compound and a member of the quinuclidinol family of compounds. It is a white solid at room temperature and has the molecular formula C12H10FNO2. 2-FQ is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals, in the development of new materials, and as a catalyst in organic synthesis.

科学的研究の応用

Synthesis of Nitrogen Heterocycles

Quinuclidin-3-one derivatives serve as versatile intermediates for the synthesis of fused and spiro quinuclidine and its C-nucleosides, indicating the potential of compounds like "2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol" in contributing to the development of new nitrogen-containing heterocycles. These compounds are characterized by their structural diversity and have been explored for various pharmaceutical and synthetic applications (Hamama, Zoorob, & El‐Magid, 2011).

Development as Chemosensors

Compounds structurally related to "this compound" have been explored as chemosensors for metal ions. A notable application includes a highly selective turn-on fluorescence chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing the potential of these compounds in environmental and biological monitoring (Park et al., 2015).

Optical Properties and Fluorescence

The exploration of the optical properties of quinuclidine derivatives has led to the development of new classes of fluorophores. For example, the synthesis of indolizino[3,2-c]quinolines via oxidative Pictet-Spengler cyclization strategy has been reported, with these compounds demonstrating unique and desirable optical properties suitable for use as fluorescent probes in aqueous systems (Park et al., 2015).

Pharmaceutical Research Intermediates

Additionally, derivatives of quinuclidine, including "this compound," are considered in the synthesis of compounds with potential pharmacological activities. For instance, the NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra catalyzes the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol, which is applicable to the synthesis of various pharmaceuticals (Takeshita et al., 2009).

特性

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10,14,17H,5-8H2/b13-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKVANDFEBKGCK-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2=CC3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

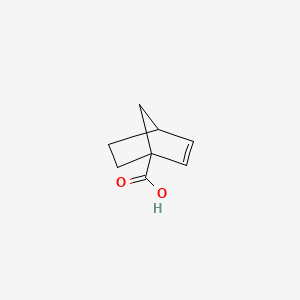

![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)

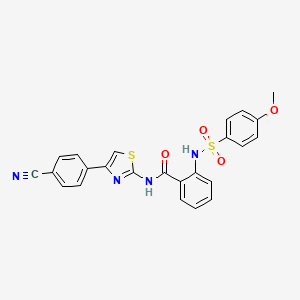

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)

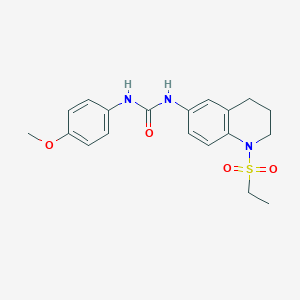

![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)